![molecular formula C20H21FN2O2 B11510561 N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11510561.png)
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The fluoro and dimethyl substitutions are introduced through specific reagents and conditions during the synthesis process. The final step involves the coupling of the indole derivative with 2-methoxybenzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The fluoro and methoxy groups enhance the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
- N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
Uniqueness
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxybenzamide moiety. These structural features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C20H21FN2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H21FN2O2/c1-12-8-9-16(21)18-14(13(2)23-19(12)18)10-11-22-20(24)15-6-4-5-7-17(15)25-3/h4-9,23H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
CGPYXDJNJSGPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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